1-(3-Propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the chromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused tricyclic core comprising a chromene ring, a pyrrole ring, and a diketone moiety. Its specific structure includes a 3-propoxy phenyl substituent at position 1 and a 1,3-thiazol-2-yl group at position 2 (Fig. 1). These features make it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions .
Properties
Molecular Formula |
C23H18N2O4S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H18N2O4S/c1-2-11-28-15-7-5-6-14(13-15)19-18-20(26)16-8-3-4-9-17(16)29-21(18)22(27)25(19)23-24-10-12-30-23/h3-10,12-13,19H,2,11H2,1H3 |
InChI Key |
KWUKELCGCTZSBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Biological Activity
1-(3-Propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound features a chromeno-pyrrole core with substituents that contribute to its biological activity. The thiazole and propoxyphenyl groups are particularly noteworthy for their roles in enhancing the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the chromeno-pyrrole structure exhibit significant antimicrobial properties. For instance, chromeno[3,4-c]pyrrole derivatives have shown antibacterial activity against Staphylococcus aureus and Escherichia coli , comparable to established antibiotics like gentamicin . This suggests that the target compound may also possess similar antimicrobial properties.
Antioxidant Activity
Research indicates that compounds with a chromeno-pyrrole framework exhibit antioxidant activity. This is particularly relevant in the context of oxidative stress-related diseases. The antioxidant potential is attributed to the ability of these compounds to scavenge free radicals, thereby protecting cellular components from oxidative damage .
Enzyme Inhibition
The compound has been studied for its role as a potential inhibitor of various enzymes. Specifically, it has been suggested that similar structures can act as glucokinase activators and may mimic glycosaminoglycans, which are crucial in various metabolic pathways . Such enzyme interactions could lead to therapeutic applications in metabolic disorders.
Study 1: Antibacterial Efficacy
A study conducted on synthetic derivatives of chromeno-pyrroles revealed their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with minimum inhibitory concentrations (MIC) comparable to that of traditional antibiotics .
Study 2: Antioxidant Properties
In another investigation, a series of chromeno[2,3-c]pyrrole derivatives were tested for their antioxidant capabilities using DPPH radical scavenging assays. The findings demonstrated that these compounds significantly reduced free radical levels, suggesting their potential use in preventing oxidative stress-related diseases .
Research Findings Summary
Comparison with Similar Compounds
Chromeno-pyrrole derivatives are structurally diverse, with variations in substituents significantly altering their chemical and biological profiles. Below is a comparative analysis of the target compound and its analogs:
Structural Comparisons
Key Structural Insights :
- Propoxy vs. Alkoxy Groups : The target’s propoxy group offers intermediate lipophilicity compared to shorter (methoxy) or longer (pentyloxy) chains, optimizing solubility and bioavailability .
- Thiazole vs.
Activity Trends :
- Thiazole vs. Thiadiazole : Thiadiazole-containing analogs show stronger antimicrobial activity due to enhanced electrophilicity, but the target’s thiazole moiety offers better selectivity in enzyme inhibition .
- Substituent Effects : Hydroxyphenyl derivatives (e.g., 1-(3-hydroxyphenyl)) exhibit higher anti-inflammatory activity, whereas propoxyphenyl groups favor anticancer applications by improving cellular uptake .
Physicochemical Properties
| Property | Target Compound | 1-(2,3-Dimethoxyphenyl) Analog | 1-[3-Methoxy-4-(pentyloxy)phenyl] Analog |
|---|---|---|---|
| LogP | 3.8 | 2.1 | 5.2 |
| Solubility (mg/mL) | 0.15 | 0.98 | 0.03 |
| Melting Point (°C) | 195–197 | 210–212 | 182–184 |
The target’s LogP (3.8) reflects optimal partition coefficients for drug-like molecules, outperforming overly hydrophilic (dimethoxyphenyl) or hydrophobic (pentyloxy) analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
